4-Bromobenzoate is a chemical compound derived from 4-bromobenzoic acid, where the carboxylic acid group is replaced by a more reactive functional group, typically an ester. It exists as a white crystalline solid and is characterized by its para-substituted bromine atom on the benzene ring. The compound has notable physical properties, such as a melting point of approximately 77-81 °C and is slightly soluble in organic solvents like chloroform and methanol but insoluble in water .
Furthermore, 4-bromobenzoate can serve as a starting material for synthesizing more complex organic molecules through cross-coupling reactions or condensation reactions.
The biological activity of 4-bromobenzoate and its derivatives has been explored in various studies. They exhibit antimicrobial properties and have been investigated for their potential to stimulate microbial dechlorination processes, particularly in the context of environmental remediation of polychlorinated biphenyls (PCBs) . Additionally, compounds related to 4-bromobenzoate have shown promise in cancer research as precursors for radioiodinating agents used in radiotherapy .
Several synthesis methods for 4-bromobenzoate exist, including:
These methods allow for the production of various derivatives tailored for specific applications in organic synthesis.
4-Bromobenzoate has diverse applications across several fields:
Studies on the interactions of 4-bromobenzoate with other compounds reveal its potential effects on biological systems and chemical processes. For instance, its interaction with nucleophiles can lead to significant changes in reactivity patterns, making it an essential compound in synthetic organic chemistry. Additionally, research into its environmental interactions helps understand its role in bioremediation and pollutant degradation.
Several compounds share structural similarities with 4-bromobenzoate, including:
| Compound | Structure Type | Unique Features |
|---|---|---|
| 4-Bromobenzoate | Carboxylic Acid | Exhibits unique reactivity due to bromine |
| Benzonate | Carboxylic Acid | No halogen substitution |
| 4-Chlorobenzoate | Carboxylic Acid | Chlorine is less reactive than bromine |
| Methyl 4-bromobenzoate | Ester | Used extensively in organic synthesis |
This comparison highlights the unique reactivity and applications of 4-bromobenzoate relative to its analogs, particularly emphasizing the influence of halogen substitution on chemical behavior and biological activity.
4-Bromobenzoate esters are pivotal substrates in transition-metal-catalyzed cross-coupling reactions, enabling the construction of biaryl and alkyl-aryl frameworks. Suzuki-Miyaura couplings employing methyl 4-bromobenzoate and aryl boronic acids typically utilize palladium catalysts such as Pd(dba)₂ with phosphine ligands like tri-tert-butylphosphonium tetrafluoroborate (TTBP- HBF₄), achieving yields exceeding 80% under thermally activated conditions. The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond.
Negishi cross-coupling of ethyl 4-bromobenzoate with alkylzinc reagents, such as butylzinc bromide (BuZnBr- LiBr), has been demonstrated using Pd(OAc)₂ and S-Phos ligands, yielding alkylated arenes at room temperature. Comparative studies indicate that electron-deficient aryl bromides like 4-bromobenzoates exhibit faster oxidative addition kinetics than their chloro counterparts, though iodides remain more reactive. For instance, methyl 4-iodobenzoate accelerates Negishi coupling rates due to its lower bond dissociation energy.
Electrochemical nickel-catalyzed cross-coupling represents an emerging approach, where methyl 4-bromobenzoate reacts with benzylic trifluoroborates in undivided cells. Using NiCl₂- glyme and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) as a ligand, galvanostatic electrolysis at 3.0 mA for 28 hours delivers methyl 4-benzylbenzoate in 93% yield when K₂CO₃ is employed as an additive. Side reactions such as homo-coupling (e.g., forming dimethyl 4,4′-biphenyldicarboxylate) are suppressed by optimizing the supporting electrolyte and radical trapping efficiency.
Esterification of 4-bromobenzoic acid commonly employs Fischer–Speier conditions, where the acid is refluxed with methanol in the presence of concentrated sulfuric acid. This method produces methyl 4-bromobenzoate in near-quantitative yields, with subsequent purification by recrystallization yielding 98% pure product. Alternative protocols using carbodiimide coupling agents (e.g., DCC/DMAP) enable esterification under milder conditions, particularly for acid-sensitive substrates.
Recent advances focus on catalytic systems for transesterification. For example, lipase-catalyzed reactions in non-aqueous media allow enantioselective ester formation, though these methods remain less prevalent for 4-bromobenzoates due to the substrate’s electrophilic nature.
Nickel-catalyzed electrochemical cross-coupling of methyl 4-bromobenzoate with benzylic trifluoroborates exemplifies a sustainable route to C(sp²)−C(sp³) bonds. The reaction mechanism involves two key steps: (1) cathodic reduction of Ni(II) to Ni(I), which undergoes oxidative addition with the aryl bromide, and (2) anodic oxidation of the trifluoroborate to generate a benzyl radical, which combines with the Ni(II)–aryl intermediate. Cyclic voltammetry (CV) studies confirm that Ni(I) species mediate the oxidative addition, with peak currents shifting upon substrate introduction.
Optimized conditions employ LiClO₄ as a supporting electrolyte in dry DMF, with dtbbpy ligands stabilizing the nickel center. Galvanostatic electrolysis at −1.7 to −1.9 V (vs. Fc⁺/⁰) ensures selective reduction while avoiding overpotential-driven side reactions. Substrates bearing electron-withdrawing groups (e.g., esters, trifluoromethyl) exhibit enhanced reactivity, with methyl 4-bromobenzoate achieving 93% yield under these conditions.
Reaction optimization for 4-bromobenzoate derivatives hinges on ligand selection, electrolyte composition, and additive effects. In electrochemical cross-coupling, substituting TBAPF₆ with K₂CO₃ increases yields from 47% to 93% by facilitating radical generation and stabilizing reactive nickel intermediates. Similarly, ligand screening reveals that dtbbpy outperforms 2,2′-bipyridine (bpy) in suppressing homo-coupling, while terpyridine (tpy) ligands enable access to hindered products.
Temperature and current density critically influence efficiency. For instance, elevating the temperature from 25°C to 80°C in Negishi couplings reduces reaction times from 24 hours to 2 hours. In Suzuki-Miyaura reactions, slow addition of boronic acids minimizes protodeboronation side products, as demonstrated in carbonylative couplings with methyl 2-bromobenzoate.
Table 1: Comparative Yields in Cross-Coupling Reactions of Methyl 4-Bromobenzoate
| Reaction Type | Catalyst System | Conditions | Yield (%) |
|---|---|---|---|
| Electrochemical C–C | NiCl₂- glyme/dtbbpy | 3.0 mA, K₂CO₃, 28 h | 93 |
| Suzuki-Miyaura | Pd(dba)₂/TTBP- HBF₄ | 80°C, 20 h | 80 |
| Negishi | Pd(OAc)₂/S-Phos | RT, THF | 85 |
The compound 4-bromophenyl 4-bromobenzoate represents one of the most extensively studied examples of polymorphism in bromobenzoate-based systems, exhibiting three distinct polymorphic forms with dramatically different mechanical properties [1] [2]. These polymorphs demonstrate elastic, brittle, and plastic behaviors respectively, making this compound a paradigmatic example of property-differentiated polymorphism [1]. The intermolecular interactions and crystal packing arrangements of these three forms have been comprehensively characterized to understand the molecular features responsible for such diverse mechanical responses [1].
Initial structural investigations revealed that the three polymorphs differ significantly in their crystal packing motifs and the topology of intermolecular interactions [2] [3]. Form I exhibits elastic behavior characterized by reversible deformation under stress, while Form II demonstrates brittle fracture patterns, and Form III originally was reported to show plastic deformation capabilities [1]. However, subsequent re-refinement studies have challenged the authenticity of Form III, suggesting it may actually represent a co-crystal rather than a true polymorph [4] [5].
Critical re-examination of the reported Form III structure revealed significant chemical implausibilities that questioned its polymorphic nature [4] [5]. The disorder model for one of the bromine atoms, described as being "disordered about three positions," exhibited bond angles of 90.8 degrees and 91.4 degrees for carbon-carbon-bromine configurations, values substantially different from the expected 120 degrees for sp2 hybridized carbons [5]. Additionally, the disorder-modeled carbon-bromine bond length of 2.296 Ångströms was found to be chemically unreasonable [5].
Detailed crystallographic analysis demonstrated that Form III actually represents a co-crystal containing approximately 25 percent 4-bromophenyl 4-bromobenzoate and 75 percent 4-bromophenyl 4-nitrobenzoate [4] [5]. This finding significantly impacts the understanding of polymorphism in this system and highlights the importance of rigorous structural validation in crystallographic studies [4].
Systematic investigations of 4-bromobenzoate derivatives have revealed their propensity to form co-crystals with various dicarboxylic acids [6]. These studies demonstrate the robustness of acid-amide heterosynthons in facilitating controlled co-crystal formation [6]. The design strategy employs synthon theory and utilizes bromine-hydroxyl isostructurality to predict and achieve specific supramolecular arrangements [6].
The formation of co-crystals proceeds through clean insertion of dicarboxylic acids between 4-bromobenzoate molecules, with infrared spectroscopy confirming the formation of acid-amide synthons [6]. The packing arrangements in these co-crystals can be distinguished based on whether the bromine-bromine interactions follow Type I or Type II geometries [6].
Comprehensive X-ray diffraction studies of 4-bromobenzoate derivatives have provided detailed structural parameters across multiple compounds [7] [8] [9]. For 2-amino-2-oxoethyl 4-bromobenzoate, crystallographic analysis reveals a monoclinic space group P21/n with unit cell dimensions of a = 18.623 Ångströms, b = 4.8255 Ångströms, c = 23.195 Ångströms, and β = 112.96 degrees [8]. The structure exhibits two crystallographically independent molecules in the asymmetric unit, differing in the orientation of amide groups relative to the benzoate fragments [8].
Single crystal X-ray diffraction data collection employed various diffractometer configurations, with typical experimental conditions including graphite monochromated molybdenum Kα radiation at wavelengths of 0.71073 Ångströms [10] [8]. Temperature-controlled measurements at 173 Kelvin to 291 Kelvin have been utilized to obtain high-quality diffraction data for structural refinement [8] [11].
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
|---|---|---|---|---|---|---|---|
| 2-amino-2-oxoethyl 4-bromobenzoate | P21/n | 18.623 | 4.8255 | 23.195 | 112.96 | 1919.3 | 8 |
| Methyl 4-bromobenzoate | Pbca | 13.8485 | 5.8921 | 19.613 | 90.0 | 1600.4 | 8 |
| 4-Methylphenyl 4-bromobenzoate | P1̄ | - | - | - | - | - | - |
Structural disorder represents a significant challenge in the crystallographic analysis of bromobenzoate systems [4] [5]. The most notable example involves the controversial Form III of 4-bromophenyl 4-bromobenzoate, where disorder modeling of bromine atoms led to chemically implausible geometries [5]. The refinement employed a three-position disorder model for the bromine atom, designated as Br(2), Br(3), and Br(4), which resulted in unrealistic bond angles and distances [5].
Advanced refinement techniques have been applied to address disorder issues, including multi-scan absorption corrections and constrained refinement protocols [8] [9]. For the 2-oxo-2H-chromen-4-yl 4-bromobenzoate structure, refinement was achieved using full-matrix least-squares methods with R-factors of 0.029 for observed reflections and weighted R-factors of 0.064 [9]. The structure determination utilized difference Fourier mapping for hydrogen atom location and employed sophisticated weighting schemes to optimize refinement quality [9].
Temperature-dependent crystallographic investigations have revealed important insights into the dynamic behavior of 4-bromobenzoate structures [8] [12]. Studies conducted at reduced temperatures (120 Kelvin) compared to room temperature measurements have shown improved geometrical parameters and reduced thermal motion effects [12]. For 2-bromobenzoic acid, low-temperature studies revealed intramolecular bromine-oxygen contacts of 3.009 Ångströms and demonstrated the formation of classical carboxylic acid dimers through hydrogen bonding [12].
The temperature effects on crystal packing have been systematically characterized, showing that neighboring molecular assemblies interact through weak carbon-hydrogen-oxygen hydrogen bonds and slipped parallel π-π interactions [12]. Inter-centroid distances of 3.991 Ångströms with interplanar separations of 3.509 Ångströms and slippage values of 1.900 Ångströms have been documented for these π-π stacking arrangements [12].
Halogen bonding represents a crucial supramolecular interaction in 4-bromobenzoate crystal structures, with systematic studies revealing both Type I and Type II interaction geometries [6] [13]. In 4-bromo-3,5-di(methoxy)benzoic acid, Type II bromine-bromine interactions exhibit contact distances of 3.58 Ångströms, significantly shorter than the 3.81 Ångströms observed in parent 4-bromobenzoic acid [13]. The carbon-bromine-bromine angles for these interactions are 98.3 degrees and 163.0 degrees respectively, conforming to the geometric criteria for Type II halogen bonds [13].
Quantum mechanical computations have provided detailed insights into the nature of these interactions, revealing both electrostatic and covalent contributions to the bromine-bromine halogen bonds [13]. Molecular orbital analysis demonstrates that the presence of methoxy substituents enhances the strength of halogen bonding interactions compared to unsubstituted systems [13].
For 2-amino-2-oxoethyl 4-bromobenzoate, short intermolecular bromine-bromine interactions of 3.519 Ångströms connect molecules into chains extending along the crystallographic b-axis [8]. These distances are 0.18 Ångströms less than the sum of van der Waals radii, indicating significant attractive interactions [8].
Extensive hydrogen bonding networks characterize the supramolecular architectures of 4-bromobenzoate derivatives [7] [8] [12]. In the crystal structure of 2-amino-2-oxoethyl 4-bromobenzoate, multiple intermolecular nitrogen-hydrogen-oxygen interactions create complex three-dimensional networks [8]. These include homo-molecular interactions within molecule types A and B, as well as hetero-molecular interactions between different molecule types [8].
The hydrogen bonding patterns generate ring motifs with R₃³(12) graph-set notation, indicating the formation of twelve-membered rings involving three molecules [8]. For 2-amino-2-oxoethyl 4-nitrobenzoate, centrosymmetric dimers form through nitrogen-hydrogen-oxygen hydrogen bonds between amide fragments, with donor-acceptor distances of 2.898 Ångströms [7].
| Interaction Type | D-H···A Distance (Å) | D-H Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| N1A-H1A···O3A | 2.969 | 0.85 | 2.18 | 153 |
| N1B-H1B···O3A | 3.163 | 0.93 | 2.24 | 170 |
| N1-H1···O3 | 2.898 | 0.93 | 1.97 | 174 |
π-π stacking interactions play a fundamental role in determining the solid-state architectures of 4-bromobenzoate systems [12] [14] [15]. These interactions exhibit characteristic geometries with inter-centroid distances typically ranging from 3.5 to 4.0 Ångströms [12]. The stacking arrangements can adopt either parallel or slipped configurations, with the latter being more commonly observed in bromobenzoate structures [12].
Systematic studies of substituent effects on π-π stacking strength have revealed that the relative position of substituents significantly influences interaction energies [14]. Ortho-substituted systems demonstrate greater than 50 percent increases in π-π stacking strength compared to para-substituted analogs [14]. However, when one of the aromatic rings is a pentafluorobenzoate group, no significant differences in π-π stacking interactions are observed regardless of substitution pattern [14].
The transition from herringbone to π-stack packing modes has been identified as a critical factor in determining intermolecular charge transfer properties [15]. Crystallographic investigations demonstrate that cofacial π-π stacking arrangements promote ground-state intermolecular charge transfer, which significantly affects the photophysical properties of the resulting materials [15].
Van der Waals interactions constitute an essential component of the supramolecular forces governing crystal packing in 4-bromobenzoate systems [16] [17]. These interactions become particularly important in regions where other specific intermolecular contacts are absent [17]. For glycerol menthonide derivatives of 4-bromobenzoate, van der Waals interactions between neighboring molecular columns provide the primary stabilization mechanism [17].
The combination of various weak interactions, including carbon-hydrogen-oxygen contacts and van der Waals forces, leads to the formation of column-shaped double chain structures [17]. These assemblies demonstrate how multiple types of intermolecular interactions cooperatively determine the overall crystal architecture [17]. The bromine atoms participate significantly in these van der Waals networks, with their large polarizability contributing to the stability of the crystal packing arrangements [17].
4-Bromobenzoate plays a pivotal role in the synthesis of three-carbon-bridged heterocyclic compounds that demonstrate significant antitumor activity. Research by Gangjee and colleagues established that methyl 4-bromobenzoate serves as the starting material for constructing classical antifolates with extended carbon bridges between the heterocyclic core and the benzoylglutamate side chain [12] [13] [14].
The three-carbon bridge modification represents a significant advancement in antifolate design. Bridge homologation studies reveal that extending the two-carbon bridge found in traditional antifolates to a three-carbon bridge enhances antitumor activity against cultured tumor cells, with effective concentration values reaching the 10⁻⁸ to 10⁻⁷ molar range [12] [13]. This enhancement occurs despite the lack of increased inhibitory activity against isolated target enzymes, suggesting that the three-carbon bridge optimizes cellular uptake, retention, or intracellular metabolism.
The synthetic strategy employs methyl 4-bromobenzoate in a ten-step sequence that includes elaboration to an alpha-chloromethyl ketone intermediate [12] [13]. This key intermediate undergoes condensation with 2,6-diamino-pyrimidin-4-one to afford substituted furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds. Subsequent coupling with diethyl-L-glutamate followed by saponification yields the final three-carbon-bridged antifolates [12] [14].
Table 2: Bridge Length Effects on Antitumor Activity
| Bridge Length | Scaffold Type | EC₅₀ Range (M) | Relative Potency |
|---|---|---|---|
| Two-carbon | Furo[2,3-d]pyrimidine | 10⁻⁷-10⁻⁶ [15] | Baseline |
| Three-carbon | Furo[2,3-d]pyrimidine | 10⁻⁸-10⁻⁷ [12] [13] | 10-fold enhanced |
| Four-carbon | Furo[2,3-d]pyrimidine | 10⁻⁷-10⁻⁶ [15] | Reduced from optimum |
The biological evaluation of three-carbon-bridged compounds synthesized from 4-bromobenzoate demonstrates remarkable antitumor activity across multiple cell lines. These compounds exhibit potent growth inhibition against CCRF-CEM human lymphoblastic leukemia cells and show enhanced activity compared to their two-carbon bridged counterparts [12] [15]. The three-carbon bridge appears to be optimal, as four-carbon bridged analogs show reduced activity, supporting the hypothesis that precise spatial positioning of the benzoylglutamate moiety is critical for biological activity [15].
The mechanism underlying the enhanced activity of three-carbon-bridged compounds involves their recognition as substrates by folylpolyglutamate synthetase, an enzyme that adds glutamate residues to folate cofactors [15]. This enzymatic modification traps the antifolate within cells and enhances their inhibitory potency. Studies demonstrate that three-carbon-bridged compounds derived from 4-bromobenzoate are excellent substrates for this enzyme, contributing to their superior antitumor activity [15].
Recent investigations have expanded the scope of three-carbon-bridged heterocycles beyond traditional antifolates. Modern synthetic approaches utilize 4-bromobenzoate derivatives to create furopyrimidine scaffolds that function as dual inhibitors of phosphoinositide 3-kinase and protein kinase B pathways [16]. These compounds demonstrate potent anticancer activity with growth inhibition values ranging from 0.91 to 16.7 micromolar against panels of human cancer cell lines [16].
The bromine substituent in 4-bromobenzoate provides exceptional versatility for implementing diverse functionalization strategies in drug design. Modern cross-coupling methodologies enable the systematic modification of this scaffold to create targeted therapeutic agents with enhanced selectivity and potency [17] [7] [18].
Palladium-catalyzed cross-coupling reactions represent the most extensively utilized approach for functionalizing 4-bromobenzoate derivatives. Suzuki-Miyaura coupling reactions facilitate the introduction of diverse aryl and alkyl substituents, enabling the construction of complex pharmacophores [18]. Recent developments in photoredox catalysis have expanded these capabilities, allowing for room-temperature cross-coupling reactions that proceed efficiently within 30 minutes [18].
Nickel-catalyzed photoredox coupling reactions have emerged as powerful tools for functionalizing 4-bromobenzoate scaffolds under mild conditions [19]. These methodologies employ visible light activation and cost-effective reagents, making them particularly attractive for pharmaceutical applications. The reactions proceed through single-electron transfer mechanisms that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency [19].
Table 3: Cross-Coupling Strategies for 4-Bromobenzoate Functionalization
| Coupling Type | Catalyst System | Yield Range (%) | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 70-95 [18] | Aryl/alkyl introduction |
| Stille Coupling | Pd(OAc)₂/P(o-Tol)₃ | 65-90 [20] | Vinyl group installation |
| Photoredox | Ni/4CzIPN | 60-85 [21] | Heteroatom coupling |
| Heck Reaction | Pd(OAc)₂/PPh₃ | 55-80 [22] | Alkene formation |
Carbon-sulfur cross-coupling reactions utilizing 4-bromobenzoate derivatives have proven particularly valuable for creating bioactive compounds. Adaptive dynamic homogeneous catalysis enables the synthesis of thioether linkages under mild photochemical conditions, providing access to sulfur-containing pharmacophores that are prevalent in approved drugs [21]. These reactions proceed with excellent functional group tolerance and can be performed on gram scale with maintained efficiency [21].
The functionalization of 4-bromobenzoate has been successfully applied to late-stage modifications of drug compounds. Examples include the introduction of pyrrolidine groups to anti-inflammatory agents and the installation of amide functionalities to lipid-lowering drugs [17]. These transformations demonstrate the utility of brominated benzoate scaffolds for diversifying existing pharmaceutical agents and optimizing their therapeutic profiles.
Advanced functionalization strategies have been developed for creating peptide-drug conjugates using 4-bromobenzoate derivatives. Research demonstrates that incorporating bromobenzoyl groups into peptide sequences targeting the PDZ domain of GIPC (GAIP-interacting protein, C terminus) enhances anticancer activity [23]. The resulting conjugates show significantly improved efficacy in pancreatic and breast cancer models, with the bromobenzoate modifications extending the productive reach of the peptide beyond canonical binding pockets [23].
The application of 4-bromobenzoate functionalization extends to the development of enzyme inhibitors with enhanced selectivity. Structure-activity relationship studies reveal that specific substitution patterns on the bromobenzoate scaffold can achieve remarkable selectivity for target enzymes. For example, aldo-keto reductase inhibitors derived from brominated benzoate precursors demonstrate over 200-fold selectivity for specific isoforms, enabling the development of more precise therapeutic agents [24].
Contemporary research has established computational approaches for optimizing 4-bromobenzoate functionalization strategies. Density functional theory calculations provide insights into reaction mechanisms and enable the prediction of optimal conditions for specific transformations [7]. These computational tools have been instrumental in developing new catalytic systems and expanding the scope of functional group tolerance in cross-coupling reactions.